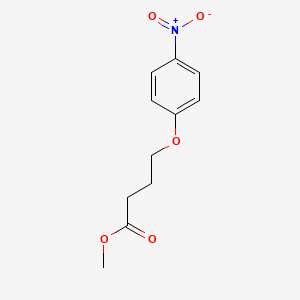

Methyl 4-(p-nitrophenoxy)butyrate

Description

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com The reaction involves a nucleophilic attack by an alkoxide ion on an electrophilic carbon atom bearing a suitable leaving group, typically a halide. wikipedia.org

For the synthesis of Methyl 4-(p-nitrophenoxy)butyrate, the strategy involves two key reactants:

The sodium or potassium salt of p-nitrophenol (the nucleophile).

Methyl 4-bromobutyrate or methyl 4-chlorobutyrate (the electrophile).

The reaction is initiated by deprotonating p-nitrophenol with a base to form the more nucleophilic p-nitrophenoxide ion. Due to the electron-withdrawing nature of the nitro group, the phenolic proton of p-nitrophenol is sufficiently acidic to be removed by common bases like potassium carbonate or sodium hydroxide (B78521). prepchem.comkhanacademy.org The resulting alkoxide then attacks the carbon atom attached to the halogen in methyl 4-halobutyrate, displacing the halide and forming the desired ether linkage. wikipedia.orgyoutube.com

The general reaction is as follows: p-nitrophenoxide + Methyl 4-halobutyrate → Methyl 4-(p-nitrophenoxy)butyrate + Halide salt

To ensure a high yield, the reaction conditions are optimized. This includes the choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which can solvate the cation of the alkoxide salt while not interfering with the nucleophile. prepchem.com Heating the reaction mixture is also common to increase the reaction rate. prepchem.com Since the reaction is an SN2 process, a primary alkyl halide like methyl 4-bromobutyrate is ideal, as it minimizes competing elimination reactions. masterorganicchemistry.comyoutube.com

Mitsunobu Reaction

An alternative and powerful method for synthesizing Methyl 4-(p-nitrophenoxy)butyrate is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol into various functional groups, including esters and ethers, with a characteristic inversion of stereochemistry at the alcohol carbon. wikipedia.orgnih.gov For this synthesis, the reaction would couple p-nitrophenol with a suitable four-carbon alcohol precursor, such as methyl 4-hydroxybutyrate.

The reaction typically employs a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The mechanism is complex but can be summarized as follows:

Triphenylphosphine attacks the azodicarboxylate (e.g., DEAD), forming a betaine (B1666868) intermediate. wikipedia.org

This intermediate deprotonates the acidic nucleophile, which in this case is p-nitrophenol, forming an ion pair. wikipedia.org

The alcohol (methyl 4-hydroxybutyrate) is then activated by the phosphonium (B103445) species, converting the hydroxyl group into a good leaving group. organic-chemistry.org

The p-nitrophenoxide ion acts as the nucleophile, attacking the activated alcohol in an SN2 fashion to form the final ether product. wikipedia.org

A significant advantage of the Mitsunobu reaction is its ability to proceed under mild, neutral conditions. However, a major challenge is the removal of by-products, namely triphenylphosphine oxide and the reduced hydrazine (B178648) derivative (e.g., diethyl hydrazinodicarboxylate). orgsyn.org This often necessitates careful chromatographic purification. orgsyn.org Modifications to the standard reagents, such as using resin-bound triphenylphosphine or specialized azodicarboxylates, have been developed to simplify the workup and purification process. wikipedia.orgorganic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(4-nitrophenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-16-11(13)3-2-8-17-10-6-4-9(5-7-10)12(14)15/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMZBXYBWMBFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182582 | |

| Record name | Methyl 4-(p-nitrophenoxy)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28341-53-9 | |

| Record name | Methyl 4-(p-nitrophenoxy)butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028341539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(p-nitrophenoxy)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Purification Techniques for Synthetic Intermediates and Final Compound

Purification of Synthetic Intermediates

The primary intermediates requiring purification are p-nitrophenol and methyl 4-halobutyrate.

Table 1: Purification Techniques for Synthetic Intermediates

| Intermediate | Physical State | Purification Method(s) | Description |

|---|---|---|---|

| p-Nitrophenol | Solid | Recrystallization, Column Chromatography, Steam Distillation | Following the nitration of phenol (B47542), steam distillation is often used to remove the more volatile o-nitrophenol isomer. google.com The crude p-nitrophenol can then be purified by recrystallization from an aqueous solution, often involving pH adjustment to between 5.4 and 6.4 and the addition of sodium bisulphite. google.comgoogle.com Column chromatography is also an effective method for separating ortho and para isomers. ukessays.comwpmucdn.com |

| Methyl 4-bromobutyrate | Liquid | Distillation | As a liquid with a distinct boiling point, methyl 4-bromobutyrate is typically purified by distillation under reduced pressure to obtain a high-purity product, which appears as a clear, colorless to slightly yellow liquid. fengchengroup.comchemicalbook.com |

| Mitsunobu By-products (e.g., Triphenylphosphine (B44618) oxide, Diethyl hydrazinodicarboxylate) | Solid/Semi-solid | Chromatography, Crystallization/Filtration | The removal of triphenylphosphine oxide and the hydrazine (B178648) by-product is a key purification challenge in the Mitsunobu reaction. Column chromatography is commonly used. orgsyn.org Alternatively, the semi-solid residue can be treated with a solvent system like ether-hexanes to precipitate the by-products, which are then removed by filtration. orgsyn.org |

Purification of Final Compound

After the synthesis of Methyl 4-(p-nitrophenoxy)butyrate, the crude reaction mixture contains the desired product, unreacted starting materials, and by-products. A multi-step purification process is generally required.

A procedure analogous to the synthesis of similar compounds involves pouring the reaction mixture into water to precipitate the crude product, which is then extracted into an organic solvent like benzene (B151609) or ethyl acetate (B1210297). prepchem.com The organic extract is then subjected to further purification.

Table 2: Purification Techniques for Methyl 4-(p-nitrophenoxy)butyrate

| Purification Step | Technique | Details |

|---|---|---|

| 1. Extraction and Washing | Liquid-Liquid Extraction | The crude product is extracted from the aqueous mixture into an immiscible organic solvent. The organic layer is often washed with a saturated sodium bicarbonate solution to remove any unreacted acidic p-nitrophenol and then with brine to remove excess water. |

| 2. Chromatographic Separation | Column Chromatography | The dried organic extract is concentrated and purified by column chromatography. Based on analogous syntheses, a neutral alumina (B75360) or silica (B1680970) gel column can be used. prepchem.com The product is eluted with a suitable solvent system, separating it from by-products like triphenylphosphine oxide (if the Mitsunobu reaction was used) and any remaining starting materials. |

| 3. Final Purification | Crystallization | For obtaining a highly pure solid product, the material isolated from chromatography can be further purified by crystallization. A solvent such as ethanol (B145695) has been shown to be effective for crystallizing analogous compounds. prepchem.com |

Table of Mentioned Compounds

Hydrolysis Pathways of the Methyl Ester Moiety

The methyl ester group of Methyl 4-(p-nitrophenoxy)butyrate is susceptible to hydrolysis, a chemical reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by enzymes or occur under specific non-enzymatic conditions.

Enzymatic Hydrolysis by Carboxylesterases (CES)

Carboxylesterases (CES) are a superfamily of serine hydrolase enzymes responsible for the metabolism of a wide array of ester-containing xenobiotics. nih.gov While specific studies on the enzymatic hydrolysis of Methyl 4-(p-nitrophenoxy)butyrate are not extensively documented, the reactivity of the closely related compound, 4-nitrophenyl butyrate (B1204436), by carboxylesterases has been widely studied and serves as a strong model. nih.govnih.gov The hydrolysis of p-nitrophenyl esters is a common method for assaying carboxylesterase and lipase (B570770) activity. researchgate.netresearchgate.netmedchemexpress.com

The enzymatic hydrolysis of the methyl ester moiety of Methyl 4-(p-nitrophenoxy)butyrate is anticipated to yield two primary metabolites: 4-(p-nitrophenoxy)butyric acid and methanol (B129727) . This is analogous to the well-documented hydrolysis of other esters by carboxylesterases, which cleave the ester bond to produce a carboxylic acid and an alcohol. nih.gov For instance, the hydrolysis of 4-nitrophenyl butyrate by lipases and esterases yields p-nitrophenol and butyric acid. sigmaaldrich.com

Different isoforms of carboxylesterases exhibit varying substrate specificities. For example, human carboxylesterase 2 (hCE2) is more proficient at hydrolyzing substrates with larger, more bulky structures like p-nitrophenyl butyrate compared to human carboxylesterase 1 (hCE1). nih.gov It is plausible that certain carboxylesterase isozymes would show preferential activity towards Methyl 4-(p-nitrophenoxy)butyrate.

Carboxylesterases are serine hydrolases and their catalytic mechanism does not typically require a cofactor. nih.gov However, the rate of hydrolysis can be influenced by factors such as pH and the presence of other substances that may interact with the enzyme.

Carboxylesterase activity is known to be inhibited by organophosphates. nih.govBis-(p-nitrophenyl)phosphate (BNPP) is a well-characterized and specific inhibitor of carboxylesterases. nih.govnih.govsigmaaldrich.com The inhibition occurs through the phosphorylation of the active site serine residue of the enzyme, forming a stable covalent bond that renders the enzyme inactive. nih.gov Studies on various ester substrates have demonstrated the time- and concentration-dependent inhibition of carboxylesterase activity by BNPP. nih.gov It is therefore highly probable that BNPP would also effectively inhibit the enzymatic hydrolysis of Methyl 4-(p-nitrophenoxy)butyrate.

Table 1: Inhibition of Carboxylesterase Activity

| Inhibitor | Mechanism of Action | Effect on Carboxylesterase Activity |

| Bis-(p-nitrophenyl)phosphate | Covalent modification of the active site serine residue through phosphorylation. | Potent and specific inhibition. |

Non-Enzymatic Hydrolysis Under Controlled Conditions

The methyl ester group of Methyl 4-(p-nitrophenoxy)butyrate can also undergo non-enzymatic hydrolysis, typically under acidic or basic conditions. The rate of this hydrolysis is influenced by pH and temperature. For instance, studies on the non-enzymatic hydrolysis of p-nitrophenyl phosphate, a structurally related compound, have shown that the reaction is first-order with respect to the ester and that the rate is pH-dependent. researchgate.net It is expected that the hydrolysis of Methyl 4-(p-nitrophenoxy)butyrate would follow similar principles, with the rate being significantly slower than the enzyme-catalyzed reaction under physiological conditions.

Transformations of the Nitro Group

The aromatic nitro group of Methyl 4-(p-nitrophenoxy)butyrate is a key site for chemical transformations, most notably reduction reactions. The reduction of aromatic nitro compounds is a fundamental reaction in organic chemistry and can lead to the formation of various nitrogen-containing functional groups. wikipedia.orgacs.org

A common transformation is the reduction of the nitro group to an amine group. This can be achieved using a variety of reducing agents and reaction conditions.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Product(s) | Notes |

| H₂ gas with a metal catalyst (e.g., Pd/C) | Amine | A widely used and often preferred method for nitro reduction. commonorganicchemistry.com |

| Iron (Fe) in acidic medium | Amine | A classic and effective method for the reduction of aromatic nitro compounds. commonorganicchemistry.com |

| Tin(II) chloride (SnCl₂) | Amine | A mild reducing agent that can be used in the presence of other reducible functional groups. commonorganicchemistry.com |

| Sodium hydrosulfite (Na₂S₂O₄) | Amine | Another common reagent for the reduction of nitroarenes. wikipedia.org |

| Zinc (Zn) in acidic medium | Amine | A mild method for reducing nitro groups. commonorganicchemistry.com |

| Diborane (B₂H₆) | Hydroxylamine | Can be used for the reduction of aliphatic nitro compounds to hydroxylamines. wikipedia.org The reactivity with aromatic nitro compounds can vary. |

| Zinc (Zn) with ammonium (B1175870) chloride (NH₄Cl) | Hydroxylamine | A method for the reduction of aliphatic nitro compounds to hydroxylamines. wikipedia.org |

| Excess zinc metal | N,N'-diarylhydrazine | Can lead to the formation of hydrazine (B178648) derivatives. wikipedia.org |

The choice of reducing agent and reaction conditions can allow for the selective reduction of the nitro group to other functionalities as well, such as hydroxylamines or azo compounds. wikipedia.org The specific outcome of the reduction of the nitro group in Methyl 4-(p-nitrophenoxy)butyrate would depend on the chosen synthetic route.

Catalytic Reduction to Amino Derivatives

The most prominent reaction of Methyl 4-(p-nitrophenoxy)butyrate involves the reduction of the para-nitro group to an amino group, yielding Methyl 4-(p-aminophenoxy)butyrate. This transformation is a classic example of nitroarene reduction and is typically achieved through catalytic hydrogenation. A variety of catalysts and reducing agents can be employed for this purpose, with the choice often depending on the desired reaction conditions and the presence of other functional groups.

Commonly, catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a highly effective method for reducing both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com Another frequently used catalyst is Raney nickel, which is also effective for nitro group reduction and can be advantageous when trying to avoid the dehalogenation of aryl halides that might be present in the substrate. commonorganicchemistry.comwikipedia.org

Alternative methods that circumvent the need for gaseous hydrogen include transfer hydrogenation. For instance, palladium nanoparticles have been shown to be a versatile heterogeneous catalyst for the reduction of nitroarenes to amines using dimethylamine (B145610) borane (B79455) complex as a hydrogen source in an aqueous medium at room temperature. rsc.orgrsc.org Other reducing systems include the use of iron in acidic media or tin(II) chloride, which are milder and can be selective for the nitro group in the presence of other reducible functionalities. commonorganicchemistry.comwikipedia.org The reduction of nitroaromatics can also be achieved using sodium hydrosulfite or sodium sulfide. wikipedia.org

The general scheme for the catalytic reduction is as follows:

Methyl 4-(p-nitrophenoxy)butyrate + Reducing Agent/Catalyst → Methyl 4-(p-aminophenoxy)butyrate

| Catalyst System | Reducing Agent | Typical Conditions | Selectivity |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Room temperature and pressure | High, but can also reduce other functional groups |

| Raney Nickel | Hydrogen Gas (H₂) | Varies | Good, often used to avoid dehalogenation |

| Palladium Nanoparticles | Dimethylamine borane | Room temperature, aqueous medium | High efficiency |

| Iron (Fe) | Acidic Media (e.g., Acetic Acid) | Varies | Mild and selective for nitro groups |

| Tin(II) Chloride (SnCl₂) | Acidic Solution | Varies | Mild and selective |

Exploration of Other Nitro Group Derivatizations

Beyond complete reduction to the amine, the nitro group of Methyl 4-(p-nitrophenoxy)butyrate can potentially undergo other transformations characteristic of nitroarenes. While specific examples for this particular compound are not extensively documented, the general reactivity of nitroaromatics suggests several possibilities.

Partial reduction of the nitro group can lead to the formation of other nitrogen-containing functional groups. For example, under controlled conditions, nitroarenes can be reduced to hydroxylamines. Reagents such as zinc metal in the presence of ammonium chloride or catalytic systems involving rhodium on carbon with hydrazine have been used for the synthesis of aryl hydroxylamines from nitroarenes. mdpi.com

Another potential derivatization is the formation of azo compounds. The treatment of aromatic nitro compounds with reducing agents like zinc metal can lead to the formation of N,N'-diarylhydrazine, which can be further oxidized to the corresponding azo compound. wikipedia.org It is important to note that metal hydrides, such as lithium aluminum hydride, are generally not used for the reduction of aryl nitro compounds to anilines as they tend to favor the formation of azo products. commonorganicchemistry.com

Furthermore, the nitro group can be reduced to an oxime using metal salts like tin(II) chloride or chromium(II) chloride under specific conditions. wikipedia.org

These potential derivatizations highlight the versatility of the nitro group as a synthetic handle, allowing for the introduction of a variety of nitrogen-containing functionalities.

Reactivity of the Butyrate Chain and Phenoxy Linkage

The butyrate chain and the phenoxy linkage in Methyl 4-(p-nitrophenoxy)butyrate also possess distinct reactive sites.

The methyl ester of the butyrate chain is susceptible to hydrolysis under both acidic and basic conditions to yield 4-(p-nitrophenoxy)butyric acid. Acid-catalyzed hydrolysis is a reversible reaction and is typically carried out by heating the ester with a dilute acid like hydrochloric acid or sulfuric acid in an excess of water. bham.ac.ukchemguide.co.uk Base-mediated hydrolysis, often referred to as saponification, is an irreversible process that is generally more efficient for the formation of the carboxylic acid salt. bham.ac.uk The reaction is typically performed by heating the ester with a dilute alkali such as sodium hydroxide (B78521). chemguide.co.uk

Methyl 4-(p-nitrophenoxy)butyrate + H₂O (acid or base catalyst) → 4-(p-nitrophenoxy)butyric acid + Methanol

The ester group can also undergo transesterification, which is the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com This can be achieved under either acidic or basic conditions. For example, reacting Methyl 4-(p-nitrophenoxy)butyrate with an excess of ethanol (B145695) in the presence of an acid or a base catalyst would lead to the formation of Ethyl 4-(p-nitrophenoxy)butyrate and methanol. masterorganicchemistry.comyoutube.com

The phenoxy ether linkage, an aryl alkyl ether, is generally stable but can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgpressbooks.pub The cleavage of aryl alkyl ethers proceeds to give a phenol (B47542) and an alkyl halide. libretexts.org In the case of Methyl 4-(p-nitrophenoxy)butyrate, this would result in the formation of p-nitrophenol and a 4-halobutyrate derivative. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl group. unacademy.comyoutube.comyoutube.com The cleavage of the C-O bond in similar lignin (B12514952) model compounds has also been studied using various catalysts. nih.govfrontiersin.orgrsc.org

Methyl 4-(p-nitrophenoxy)butyrate + HX (excess) → p-Nitrophenol + Methyl 4-halobutyrate (where X = Br, I)

Derivatization and Analog Synthesis of Methyl 4 P Nitrophenoxy Butyrate

Design and Synthesis of Structurally Modified Analogs

The chemical architecture of Methyl 4-(p-nitrophenoxy)butyrate allows for systematic modifications at three primary sites: the alkyl ester chain, the aromatic nitro group, and the butyrate (B1204436) chain. These modifications are crucial for creating a library of analogs with diverse physicochemical properties.

The methyl ester group of Methyl 4-(p-nitrophenoxy)butyrate can be readily altered to produce a series of homologous esters. This is typically achieved through transesterification or by direct esterification of 4-(p-nitrophenoxy)butyric acid with different alcohols. The synthesis of various alkyl butyrates, such as ethyl and propyl esters, is well-established, often employing acid catalysis or enzymatic methods. nih.govnih.govmdpi.com For instance, reacting 4-(p-nitrophenoxy)butyric acid with ethanol (B145695) or propanol (B110389) in the presence of a catalyst like sulfuric acid would yield the corresponding ethyl or propyl 4-(p-nitrophenoxy)butyrate. mdpi.comnih.gov Enzymatic approaches using lipases or cutinases also provide a green alternative for synthesizing various short-chain alkyl esters. nih.gov

These variations in the alkyl chain length affect the lipophilicity and steric bulk of the molecule, which can be important for its interaction with biological systems or its solubility in different media.

Table 1: Examples of Alkyl Ester Analogs of Methyl 4-(p-nitrophenoxy)butyrate

| Compound Name | Alkyl Group | Synthetic Precursor (Alcohol) |

| Ethyl 4-(p-nitrophenoxy)butyrate | Ethyl | Ethanol |

| Propyl 4-(p-nitrophenoxy)butyrate | Propyl | 1-Propanol |

| Butyl 4-(p-nitrophenoxy)butyrate | Butyl | 1-Butanol |

This table is generated based on established esterification principles.

The nitro group on the phenyl ring is a key site for chemical modification, primarily through reduction to an amine. prepchem.com The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, with numerous established protocols. pharmacompass.comnih.govepa.gov Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. epa.gov Other reagents, including metals like iron, zinc, or tin(II) chloride in acidic media, can also be employed for this transformation. epa.gov

The resulting amino group in Methyl 4-(p-aminophenoxy)butyrate is a versatile functional handle. nih.govsci-hub.st It can be further derivatized through reactions such as acylation, alkylation, or diazotization, leading to a wide array of new analogs. For example, a procedure for the synthesis of methyl 4-(p-anilinophenoxy)butyrate has been described, which involves the reaction of p-anilinophenol with methyl 4-chlorobutyrate, demonstrating a pathway to N-aryl derivatives. nih.gov The conversion of the electron-withdrawing nitro group (Hammett constant σp = +0.78) to a strongly electron-donating amino group (σp = -0.66) dramatically alters the electronic properties of the aromatic ring, influencing the reactivity and properties of the entire molecule. nih.gov Depending on the reducing agent and reaction conditions, other functional groups such as hydroxylamines or azo compounds can also be generated from the nitro group. pharmacompass.comnih.gov

Table 2: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Product | Notes |

| H₂ / Palladium on Carbon (Pd/C) | Amine | Common method, but can also reduce other functional groups. epa.gov |

| Iron (Fe) / Acetic Acid | Amine | Mild method, often tolerant of other reducible groups. epa.gov |

| Zinc (Zn) / Acetic Acid | Amine | Mild conditions. epa.gov |

| Tin(II) Chloride (SnCl₂) | Amine | Provides a mild reduction. epa.gov |

| Diborane | Hydroxylamine | Can be used for the formation of hydroxylamines from aliphatic nitro compounds. pharmacompass.com |

Modifications to the four-carbon butyrate linker can involve changing its length, introducing branching, or incorporating unsaturation. Synthesizing these analogs would typically involve starting with different building blocks. For example, to create an analog with a shorter propanoate chain, one could use methyl 3-chloropropanoate (B8744493) instead of a 4-halobutyrate in the initial ether synthesis with p-nitrophenol. This would lead to Methyl 3-(p-nitrophenoxy)propanoate. Similarly, using a five-carbon halo-ester would yield Methyl 5-(p-nitrophenoxy)pentanoate.

Introducing unsaturation, for instance, to create a propiolate derivative like Methyl 3-(4-nitrophenyl)propiolate, involves a different synthetic route, likely starting from p-nitrophenylacetylene. nih.govresearchgate.net Branching on the chain can be achieved by using substituted halo-esters, such as methyl 2-methyl-4-chlorobutyrate. These structural changes significantly impact the molecule's conformation and flexibility.

Table 3: Examples of Analogs with Modified Alkanoate Chains

| Compound Name | Chain Modification | CAS Number |

| Methyl 3-(p-nitrophenoxy)propanoate | Propanoate chain (3 carbons) | 10104519 (CID) psu.edu |

| Methyl 5-(p-nitrophenoxy)pentanoate | Pentanoate chain (5 carbons) | Not specified, hypothetical analog |

| Methyl 3-(4-nitrophenyl)propiolate | Propiolate chain (alkyne) | 7515-15-3 nih.gov |

Development of Conjugates and Hybrid Molecules

The synthesis of conjugates and hybrid molecules involves covalently linking two or more distinct chemical entities to create a new molecule with potentially enhanced or novel properties. nih.gov Methyl 4-(p-nitrophenoxy)butyrate, particularly its amino derivative, is a suitable candidate for creating such hybrids.

After reduction of the nitro group to Methyl 4-(p-aminophenoxy)butyrate, the resulting primary amine serves as an excellent nucleophile. nih.govsci-hub.st This amine can be coupled with various pharmacophores, biomolecules, or functional moieties. For example, it can be acylated by reacting with an activated carboxylic acid (like an acid chloride or using coupling agents such as N,N'-dicarbonyldiimidazole) to form an amide linkage. prepchem.com This strategy allows for the conjugation with a wide range of molecules, including other bioactive compounds, to create hybrid molecules with dual activities. nih.govnih.gov The synthesis of nitroimidazole-based hybrid molecules has been reported where an amine is coupled to a precursor, a strategy that could be applied here. prepchem.com Furthermore, glutathione (B108866) conjugates of the related compound 4-aminophenol (B1666318) have been synthesized and studied, indicating another potential pathway for derivatization. pharmacompass.comepa.gov

Utilization of Methyl 4-(p-nitrophenoxy)butyrate as a Key Intermediate in Complex Organic Synthesis

Beyond simple analoging, Methyl 4-(p-nitrophenoxy)butyrate can serve as a valuable intermediate for constructing more complex molecular architectures.

Quinones are an important class of compounds with diverse biological activities and applications in materials science. Methyl 4-(p-nitrophenoxy)butyrate can be envisioned as a precursor for quinone derivatives through a two-step synthetic sequence.

The first step is the reduction of the nitro group to an amine, yielding Methyl 4-(p-aminophenoxy)butyrate. nih.govsci-hub.st The resulting p-aminophenoxy moiety is structurally related to p-aminophenol. P-aminophenol and its derivatives are known to be susceptible to oxidation to form quinone-imine or benzoquinone structures. pharmacompass.com For instance, the oxidation of 4-aminophenol can lead to 1,4-benzoquinoneimine. This transformation can be achieved using various oxidizing agents. The resulting quinone derivative, still bearing the methyl butyrate side chain, could then be used in further synthetic elaborations, such as Diels-Alder reactions or Michael additions, to build complex polycyclic systems.

Intermediates in the Synthesis of Therapeutically Relevant Scaffolds

The transformation of Methyl 4-(p-nitrophenoxy)butyrate into its amino derivative, Methyl 4-(p-aminophenoxy)butanoate, is a critical first step in generating intermediates for therapeutically relevant scaffolds. The resulting aromatic amine is a nucleophile that can participate in a wide array of chemical reactions to form amides, sulfonamides, and other structures commonly found in bioactive compounds. atlantis-press.comnih.gov

A key application of such an intermediate is in the synthesis of amide-containing structures. The amine group of Methyl 4-(p-aminophenoxy)butanoate can react with various carboxylic acids or their activated derivatives (like acid chlorides) to form a new amide bond. This reaction is fundamental in building molecules with potential biological activity, such as analogs of N-phenylamides, which are present in numerous pharmaceuticals. For instance, the amidation of an amine with a carboxylic acid, often catalyzed by agents like boric acid, is a well-established method for creating stable amide linkages. orgsyn.org This approach allows for the systematic synthesis of a library of compounds where the properties can be fine-tuned by varying the carboxylic acid reactant.

This strategy is particularly relevant in the development of small molecule inhibitors that target specific biological pathways, a cornerstone of modern drug discovery. atlantis-press.com The core structure provided by Methyl 4-(p-aminophenoxy)butanoate serves as a scaffold onto which different functionalities can be appended, influencing the molecule's interaction with biological targets.

Integration into Heterocyclic Systems

The structure of Methyl 4-(p-aminophenoxy)butanoate, containing both an aromatic amine and a phenoxy group, makes it an ideal precursor for the synthesis of heterocyclic systems, particularly benzoxazines. sigmaaldrich.comnih.gov Benzoxazines are a class of heterocyclic compounds formed by the reaction of a phenol (B47542), a primary amine, and formaldehyde (B43269). researchgate.net These structures are of significant interest due to their presence in various neuroprotective and pharmacologically active agents. nih.gov

In a potential synthetic pathway, Methyl 4-(p-aminophenoxy)butanoate can act as the bifunctional component, providing both the primary amine and a phenol-like moiety (the phenoxy ether). The reaction with formaldehyde would lead to the formation of a 1,3-benzoxazine ring. The general synthesis of benzoxazine (B1645224) monomers involves the condensation of these three components, often in a solvent like toluene, which facilitates the removal of water and drives the reaction to completion. rsc.orgnih.gov

The resulting molecule would be a complex benzoxazine derivative, incorporating the methyl butyrate side chain. This structure could be further modified or polymerized to create novel polybenzoxazines. Such polymers are known for their desirable thermal and mechanical properties. rsc.orgnih.gov The ability to form these heterocyclic rings opens up pathways to novel chemical entities with potential applications in materials science and medicinal chemistry, including the development of new anticancer or antithrombotic drugs. raco.catnih.gov

Computational Chemistry and Molecular Modeling of Methyl 4 P Nitrophenoxy Butyrate and Its Interactions

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme, to form a stable complex. This method is instrumental in understanding the binding mode and affinity of substrates like Methyl 4-(p-nitrophenoxy)butyrate with hydrolytic enzymes.

Molecular docking studies are frequently employed to predict how p-nitrophenyl esters, a class of compounds to which Methyl 4-(p-nitrophenoxy)butyrate belongs, bind within the active sites of esterases and lipases. researchgate.netcore.ac.uk These enzymes typically possess a catalytic triad (B1167595), most commonly composed of serine, histidine, and a carboxylic acid (aspartate or glutamate), which is responsible for the hydrolysis of the ester bond. diva-portal.org

Docking simulations of substrates similar to Methyl 4-(p-nitrophenoxy)butyrate, such as p-nitrophenyl butyrate (B1204436) (pNPB), into the active sites of various lipases and esterases reveal critical interactions. researchgate.net The butyrate portion of the ligand is often positioned within a hydrophobic pocket near the catalytic serine. The carbonyl carbon of the ester group is oriented in close proximity to the hydroxyl group of the catalytic serine, facilitating nucleophilic attack, a key step in the hydrolysis reaction. The p-nitrophenyl group generally resides near the entrance of the active site pocket.

Key interactions that stabilize the ligand-protein complex often include:

Hydrogen bonds: Formed between the carbonyl oxygen of the ester and backbone amides of residues in the oxyanion hole, which stabilizes the transition state. researchgate.net

Hydrophobic interactions: The alkyl chain of the butyrate moiety and the phenyl ring interact with nonpolar residues lining the active site cleft.

Table 1: Predicted Interactions of a p-Nitrophenyl Ester Substrate with an Esterase Active Site from Molecular Docking

| Interacting Residue | Interaction Type | Ligand Moiety Involved |

| Catalytic Serine | Covalent (predicted) | Carbonyl Carbon |

| Catalytic Histidine | Hydrogen Bond | Carbonyl Oxygen |

| Oxyanion Hole Residues | Hydrogen Bond | Carbonyl Oxygen |

| Various Nonpolar Residues | Hydrophobic | Butyrate Chain & Phenyl Ring |

This table is illustrative of typical interactions observed in docking studies of p-nitrophenyl esters with esterases.

Molecular docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction. These scoring functions take into account various energetic contributions, including electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding.

For instance, docking studies of p-nitrophenyl butyrate with esterases have shown favorable binding energies, indicating a high likelihood of binding. researchgate.net The interaction energies can be further broken down to identify the key residues contributing to the binding affinity. This information is valuable for understanding the substrate specificity of different enzymes and for designing new enzyme variants with altered activities.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the study of conformational changes and the stability of interactions over time. nih.govnih.gov This method complements the static picture provided by molecular docking.

MD simulations can be used to analyze the conformational flexibility of Methyl 4-(p-nitrophenoxy)butyrate both in a solvent environment and when bound to an enzyme's active site. mdpi.com In solution, the molecule will adopt a range of conformations due to the rotation of its single bonds.

When bound to an enzyme, the ligand's conformational freedom is typically restricted. nih.gov MD simulations can track the stability of the binding mode predicted by molecular docking. Analysis of the root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation can indicate whether the ligand remains stably bound in its initial docked pose. mdpi.com Furthermore, these simulations can reveal transient interactions and conformational rearrangements of the ligand within the active site that may be important for the catalytic process. conicet.gov.ar

A significant advantage of MD simulations is the ability to model the flexibility of the enzyme. nih.gov The binding of a substrate like Methyl 4-(p-nitrophenoxy)butyrate can induce conformational changes in the enzyme's active site, a phenomenon known as "induced fit." MD simulations can capture these changes, such as the movement of loops or side chains that accommodate the ligand and optimize the catalytic environment.

MD simulations can also be used to study the diffusion of the ligand from the solvent into the active site, providing insights into the initial steps of the binding process. This can help to identify potential energy barriers for ligand entry and exit.

Table 2: Typical Parameters for an MD Simulation of a Ligand-Enzyme Complex

| Parameter | Typical Value/Condition |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) |

| Force Field | AMBER, CHARMM, GROMOS, OPLS |

| Solvent Model | Explicit (e.g., TIP3P water) |

| Temperature | Controlled (e.g., 300 K) |

| Pressure | Controlled (e.g., 1 atm) |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) |

This table provides a general overview of common settings for MD simulations.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a highly accurate description of the electronic structure of molecules. These methods can be used to study the properties of Methyl 4-(p-nitrophenoxy)butyrate and the chemical reactions it undergoes, such as enzymatic hydrolysis.

Quantum chemical calculations can be used to:

Determine the geometry and electronic properties of the ground state of Methyl 4-(p-nitrophenoxy)butyrate.

Investigate the transition states involved in the hydrolysis reaction. This is crucial for understanding the reaction mechanism and calculating the activation energy.

Model the charge distribution in the molecule and how it changes during the reaction.

Due to their high computational cost, quantum chemical calculations are often performed on a truncated model of the active site, a method known as the Quantum Mechanics/Molecular Mechanics (QM/MM) approach. diva-portal.org In QM/MM, the region where the chemical reaction occurs (the ligand and the key active site residues) is treated with quantum mechanics, while the rest of the protein and the solvent are treated with the less computationally demanding molecular mechanics force fields. This hybrid approach allows for the study of enzymatic reactions with a high level of theoretical accuracy. diva-portal.org Studies on similar molecules have used quantum chemical calculations to investigate their excited-state properties. nih.gov

Electronic Structure Properties and Molecular Electrostatic Potential Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and intermolecular interactions. For Methyl 4-(p-nitrophenoxy)butyrate, computational methods provide significant insights into these properties. The molecule consists of a p-nitrophenoxy group connected via an ether linkage to a butyrate methyl ester. This combination of an electron-withdrawing nitro group, an aromatic ring, an ether linkage, and an ester functional group creates a distinct electronic landscape.

Computed properties reveal key electronic and topological features of the molecule. The topological polar surface area (TPSA), a metric related to a molecule's polarity and hydrogen bonding capacity, is calculated to be 81.4 Ų. chem960.comnih.gov This value, arising from the oxygen and nitrogen atoms, suggests a significant polar character. The molecule has one hydrogen bond donor count and three hydrogen bond acceptor counts. chem960.com The molecular complexity is rated at 255. chem960.comnih.gov

| Computed Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₅ | nih.govnist.gov |

| Molecular Weight | 239.22 g/mol | nih.gov |

| Exact Mass | 239.07937252 Da | nih.gov |

| Topological Polar Surface Area (TPSA) | 81.4 Ų | chem960.comnih.gov |

| Hydrogen Bond Donor Count | 0 | chem960.comnih.gov |

| Hydrogen Bond Acceptor Count | 3 | chem960.com |

| Rotatable Bond Count | 7 | chem960.com |

| Complexity | 255 | chem960.comnih.gov |

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface. For molecules containing nitroaromatic and ester groups, distinct regions of positive, negative, and neutral potential are expected.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In Methyl 4-(p-nitrophenoxy)butyrate, the most electronegative regions are concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group. These sites are the most likely points for interaction with electrophiles or for forming hydrogen bonds. researchgate.netimist.ma

Positive Regions (Blue): These areas indicate electron deficiency and are targets for nucleophilic attack. The area around the nitro group's nitrogen atom and, most importantly, the carbonyl carbon of the ester group are expected to be highly electropositive. researchgate.net The carbonyl carbon is a key site for nucleophilic attack, initiating hydrolysis or aminolysis reactions.

Neutral Regions (Green): These areas, typically found on the hydrocarbon portions of the molecule like the butyrate chain and the phenyl ring carbons, represent near-neutral electrostatic potential. researchgate.net

The analysis of MEP maps for similar compounds like p-nitrophenol confirms that the oxygen atoms of the nitro group are primary sites for electrophilic interaction. imist.ma Therefore, the MEP of Methyl 4-(p-nitrophenoxy)butyrate dictates its reactivity, particularly the susceptibility of the ester bond to nucleophilic cleavage, which is exploited in its use as a chromogenic substrate.

Theoretical Investigation of Reaction Mechanisms and Transition States

Computational studies, particularly using quantum mechanics/molecular mechanics (QM/MM) methods, are instrumental in elucidating the detailed reaction mechanisms of enzyme-catalyzed reactions. The hydrolysis of p-nitrophenyl esters, which are structurally very similar to Methyl 4-(p-nitrophenoxy)butyrate, has been a subject of such theoretical investigations, especially in the context of lipase (B570770) and esterase activity. diva-portal.orgresearchgate.net

The enzymatic hydrolysis of esters like Methyl 4-(p-nitrophenoxy)butyrate by serine hydrolases generally follows a two-part mechanism: acylation and deacylation. diva-portal.org

Acylation: The reaction is initiated by a nucleophilic attack from the serine residue in the enzyme's catalytic triad on the carbonyl carbon of the ester. This leads to the formation of a high-energy tetrahedral intermediate. diva-portal.org The transition state for this step resembles this unstable intermediate. The intermediate then collapses, leading to the release of the p-nitrophenolate anion and the formation of an acyl-enzyme complex, where the butyrate portion of the substrate is covalently bonded to the enzyme's serine residue. diva-portal.org

Deacylation: A water molecule, activated by a histidine residue in the catalytic triad, acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme complex. This forms a second tetrahedral intermediate. diva-portal.org This intermediate is also high in energy, and its formation represents the rate-limiting step in some cases. diva-portal.org The collapse of this second intermediate releases the butyric acid product and regenerates the free enzyme, completing the catalytic cycle. diva-portal.org

A computational study on the hydrolysis of p-nitrophenyl butyrate by a cold-adapted lipase, BplA, determined that the largest free energy barrier was for the deacylation step, with a calculated activation free energy of 20.3 kcal/mol. diva-portal.org This study used QM/MM methods to model the potential energy surface and identify the minimum energy path for the reaction, highlighting the structures of the transition states and intermediates. diva-portal.org Similarly, kinetic studies on the aminolysis of related compounds like methyl 4-nitrophenyl carbonate support a stepwise mechanism involving a tetrahedral intermediate, where the rate-determining step can change depending on the nucleophile's basicity. researchgate.net These theoretical models provide a detailed, step-by-step understanding of the bond-breaking and bond-forming events that are averaged out in experimental kinetic measurements.

| Mechanistic Step | Description | Key Species |

|---|---|---|

| Acylation | Nucleophilic attack by enzyme's serine on the ester carbonyl carbon. | First Tetrahedral Intermediate, Acyl-Enzyme Complex |

| Deacylation | Nucleophilic attack by water on the acyl-enzyme complex. | Second Tetrahedral Intermediate, Regenerated Enzyme |

| Rate-Limiting Step (Example) | Formation of the tetrahedral intermediate during deacylation. | Activation Free Energy: ~20.3 kcal/mol diva-portal.org |

Homology Modeling for Characterization of Unexplored Enzyme Systems

Homology modeling is a powerful computational technique used to generate a three-dimensional (3D) model of a protein when its experimental structure (determined by methods like X-ray crystallography or NMR spectroscopy) is unavailable. This method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. For many enzymes that can potentially hydrolyze Methyl 4-(p-nitrophenoxy)butyrate, such as lipases and esterases from various organisms, experimental structures are often lacking.

The process of homology modeling involves several key steps:

Template Selection: Identifying one or more proteins with known 3D structures that have a high degree of sequence similarity to the target protein (the "template").

Sequence Alignment: Aligning the amino acid sequence of the target protein with the sequence of the template(s).

Model Building: Constructing the 3D model of the target protein based on the atomic coordinates of the aligned template structure.

Homology modeling has been successfully applied to study enzymes relevant to substrates like Methyl 4-(p-nitrophenoxy)butyrate. For instance, when the crystal structure for LipY, a key lipase from Mycobacterium tuberculosis, was not available, researchers used homology modeling to build a 3D model. researchgate.net This model was then used for virtual screening of potential inhibitors through molecular docking, demonstrating the utility of this approach in drug discovery. researchgate.net

Similarly, a homology model was constructed for the enzyme lanosterol (B1674476) 14α-demethylase (CYP51) from the pathogenic fungus Cryptococcus neoformans. redalyc.org The quality of the resulting model was rigorously checked, with 97.46% of its residues falling in allowed regions of the Ramachandran plot, confirming its reliability. redalyc.org This model provided crucial insights into the enzyme's active site, the interactions with its heme cofactor, and the structural basis of drug resistance arising from point mutations. redalyc.org

For enzymes that act on Methyl 4-(p-nitrophenoxy)butyrate, homology models serve as invaluable tools. They allow researchers to visualize the active site, predict which amino acid residues are critical for substrate binding and catalysis, and perform molecular docking simulations. These simulations can predict the binding pose of the substrate within the active site, helping to explain the enzyme's specificity and catalytic mechanism, thereby guiding further experimental studies like site-directed mutagenesis.

Future Research Directions and Academic Impact

Development of Novel and Sustainable Synthetic Routes

The synthesis of Methyl 4-(p-nitrophenoxy)butyrate, while not extensively documented, can be approached through established principles of organic chemistry. A plausible and efficient method involves the esterification of 4-(p-nitrophenoxy)butanoic acid with methanol (B129727). This transformation can be achieved using classic acid catalysis (e.g., sulfuric acid) or milder, more modern coupling agents to avoid potential side reactions.

Alternatively, a Williamson ether synthesis approach offers another viable route. This would entail reacting methyl 4-bromobutyrate or a similar haloester with p-nitrophenol in the presence of a suitable base to form the ether linkage.

Future research in this area should focus on the development of green and sustainable synthetic methodologies. This could involve:

Enzymatic Synthesis: Employing lipases in a non-aqueous medium to catalyze the esterification or transesterification, thereby avoiding harsh reagents and simplifying purification.

Flow Chemistry: Utilizing microreactor technology for a continuous, controlled, and scalable synthesis process, which can enhance safety and yield.

Catalytic Approaches: Investigating novel catalysts that can promote the synthesis under milder conditions with higher atom economy.

A related synthesis for an analogous compound, methyl 4-(p-anilinophenoxy)butyrate, involves the reaction of methyl 4-chlorobutyrate with p-anilinophenol in the presence of anhydrous potassium carbonate in N,N-dimethylformamide. prepchem.com This provides a template that could be adapted for the synthesis of Methyl 4-(p-nitrophenoxy)butyrate.

Exploration of Undiscovered Enzymatic Transformations and Biocatalytic Applications

The primary academic interest in Methyl 4-(p-nitrophenoxy)butyrate lies in its potential as a substrate for a wide range of hydrolytic enzymes. The enzymatic hydrolysis of the ester bond would release methanol and the chromogenic p-nitrophenoxide ion, which can be readily quantified spectrophotometrically. researchgate.net This characteristic makes it a valuable tool for enzyme discovery and characterization.

Future research can systematically explore the interaction of Methyl 4-(p-nitrophenoxy)butyrate with a diverse panel of enzymes, including:

Lipases and Esterases: To compare its hydrolysis profile with the well-studied p-nitrophenyl butyrate (B1204436) (PNPB). The presence of the methyl group could influence substrate specificity and kinetic parameters.

Cutinases: These enzymes, which degrade the plant polymer cutin, have been shown to hydrolyze PNPB and could be interesting targets for Methyl 4-(p-nitrophenoxy)butyrate. nih.gov

Proteases: Some proteases exhibit esterase activity, and this compound could be used to probe the active sites of such enzymes.

The kinetic parameters (Km and Vmax) for the enzymatic hydrolysis of Methyl 4-(p-nitrophenoxy)butyrate with various enzymes would provide valuable data on their substrate preferences and catalytic efficiencies.

Table 1: Potential Enzymes for Investigating the Hydrolysis of Methyl 4-(p-nitrophenoxy)butyrate

| Enzyme Class | Specific Examples | Rationale for Investigation |

| Lipases | Pancreatic Lipase (B570770), Candida rugosa Lipase | Comparison with PNPB hydrolysis, understanding the effect of the methyl ester on activity. |

| Esterases | Carboxylesterases, Acetylcholinesterase | Probing substrate specificity and active site architecture. |

| Cutinases | Fusarium solani Cutinase, Streptomyces scabies Sub1 | Exploring the broader substrate range of these versatile enzymes. nih.gov |

| Proteases | Trypsin, Chymotrypsin | Investigating promiscuous esterase activity. |

Integration of Advanced Computational Methodologies for Predictive Design

Computational chemistry offers powerful tools to predict and understand the interactions between Methyl 4-(p-nitrophenoxy)butyrate and enzyme active sites. Molecular docking simulations can provide insights into the binding modes and affinities of the substrate with various enzymes. Furthermore, more advanced techniques like quantum mechanics/molecular mechanics (QM/MM) can be employed to model the entire catalytic cycle of hydrolysis, including the formation of the tetrahedral intermediate and the subsequent release of products. diva-portal.org

A study on the hydrolysis of p-nitrophenyl butyrate by a cold-adapted lipase, BplA, utilized such computational methods to determine the reaction mechanism and energy barriers. diva-portal.org Similar approaches applied to Methyl 4-(p-nitrophenoxy)butyrate could elucidate:

The precise role of active site residues in substrate binding and catalysis.

The energetic differences in the transition states for hydrolysis compared to PNPB.

The structural basis for any observed differences in enzyme specificity.

These computational predictions can guide the rational design of enzyme variants with enhanced activity or altered specificity towards Methyl 4-(p-nitrophenoxy)butyrate.

Contribution to Fundamental Understanding in Enzyme-Substrate Interactions and Organic Reactivity

By systematically comparing the enzymatic hydrolysis of Methyl 4-(p-nitrophenoxy)butyrate with that of p-nitrophenyl butyrate, researchers can gain fundamental insights into the principles of enzyme-substrate recognition. The key difference between these two molecules is the ester group: a methyl ester versus a phenyl ester. This seemingly small change can have a significant impact on:

Steric Hindrance: The methyl group is smaller than the phenyl group, which may allow it to access more sterically hindered active sites.

Electronic Effects: The electronic properties of the ester group influence the susceptibility of the carbonyl carbon to nucleophilic attack.

Solubility and Partitioning: The methyl ester may have different solubility properties, affecting its availability to the enzyme in an aqueous environment.

These comparative studies can contribute to a more nuanced understanding of how enzymes achieve their remarkable specificity and catalytic power.

Potential for Developing New Chemical Biology Probes

Chemical biology relies on the use of small molecules to probe and manipulate biological processes. Methyl 4-(p-nitrophenoxy)butyrate has the potential to be developed into a valuable chemical probe. Its chromogenic nature upon hydrolysis makes it a convenient reporter for enzyme activity in high-throughput screening assays for inhibitor discovery.

Furthermore, modifications to the butyrate chain or the aromatic ring could lead to the development of more sophisticated probes, such as:

Fluorescent Probes: Replacing the nitro group with a fluorophore could create a turn-on fluorescent probe with higher sensitivity.

Activity-Based Probes: Incorporating a reactive group that forms a covalent bond with the active site of the enzyme upon hydrolysis would enable the specific labeling and identification of active enzymes in complex biological samples.

Targeted Probes: Attaching a targeting moiety could direct the probe to specific cellular compartments or tissues, allowing for the in-situ monitoring of enzyme activity.

The development of such probes based on the Methyl 4-(p-nitrophenoxy)butyrate scaffold would be a significant contribution to the chemical biologist's toolbox.

Q & A

What are the common synthetic routes for Methyl 4-(p-nitrophenoxy)butyrate, and how do reaction conditions influence yield and purity?

Basic Research Question

Methyl 4-(p-nitrophenoxy)butyrate is typically synthesized via esterification of 4-(p-nitrophenoxy)butyric acid with methanol under acidic catalysis. Alternative routes include nucleophilic substitution between methyl 4-bromobutyrate and p-nitrophenol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile . Yield optimization (60–85%) depends on stoichiometric ratios, reaction time (12–24 hours), and temperature (60–80°C). Impurities such as unreacted starting materials or byproducts (e.g., diesters) can be minimized via column chromatography (silica gel, ethyl acetate/hexane eluent) .

How is Methyl 4-(p-nitrophenoxy)butyrate characterized structurally, and what spectroscopic techniques are most reliable?

Basic Research Question

Structural confirmation requires a combination of techniques:

- ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.6 ppm, singlet) and nitrophenoxy aromatic protons (δ ~8.2–7.5 ppm) .

- FT-IR : Ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and nitro group (NO₂) absorption at ~1520–1340 cm⁻¹ .

- UV-Vis : Strong absorbance at ~310–320 nm due to the p-nitrophenoxy chromophore .

Advanced studies use HPLC-MS for purity assessment, with ESI+ mode detecting [M+H]⁺ at m/z 240 .

What methodological considerations are critical when using Methyl 4-(p-nitrophenoxy)butyrate as a substrate in lipase activity assays?

Basic Research Question

The compound serves as a chromogenic substrate, releasing p-nitrophenoxide upon hydrolysis. Key steps include:

- Substrate Preparation : Dissolve in DMSO or acetonitrile (≤2% v/v to avoid enzyme inhibition) .

- Assay Conditions : Use pH 7–8 (Tris or phosphate buffer) and monitor absorbance at 400 nm (ε = 18,300 M⁻¹cm⁻¹) .

- Control Experiments : Include blanks without enzyme to account for non-enzymatic hydrolysis, which increases at elevated temperatures (>40°C) .

How can researchers optimize the nucleophilic substitution reaction to synthesize Methyl 4-(p-nitrophenoxy)butyrate with high regioselectivity?

Advanced Research Question

Regioselectivity challenges arise from competing O- vs. C-alkylation. Strategies include:

- Base Selection : Use weaker bases (e.g., NaHCO₃) to minimize side reactions.

- Solvent Polarity : High-polarity solvents (DMF) favor SN2 mechanisms, enhancing phenoxide attack on the alkyl halide .

- Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency at lower temperatures .

Post-synthetic analysis via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and HPLC (C18 column, acetonitrile/water gradient) ensures purity .

How should discrepancies in kinetic data be resolved when using this compound in enzymatic assays?

Advanced Research Question

Discrepancies in Michaelis-Menten parameters (e.g., Kₘ, Vₘₐₓ) may arise from:

- Substrate Inhibition : High concentrations (>2 mM) can inhibit lipases; use lower ranges (0.1–1 mM) .

- Interfering Absorbance : Correct for background absorbance from protein or buffer components using dual-wavelength measurements (400 nm vs. 500 nm) .

- Temperature Effects : Pre-equilibrate reactions to avoid transient turbidity, which skews spectrophotometric readings .

What are the limitations of Methyl 4-(p-nitrophenoxy)butyrate in simulating ester hydrolysis mechanisms for biodiesel studies?

Advanced Research Question

While short-chain esters like methyl butyrate are used as biodiesel surrogates, Methyl 4-(p-nitrophenoxy)butyrate’s nitro group introduces electronic effects that alter hydrolysis kinetics:

- NTC Behavior : The nitro group stabilizes transition states, reducing negative temperature coefficient (NTC) behavior observed in long-chain esters .

- CO₂ Formation : Early CO₂ release in combustion studies deviates from real biodiesel due to faster fragmentation of the nitrophenoxy moiety .

Alternative substrates (e.g., methyl oleate) better replicate biodiesel’s oxidative stability .

How can researchers functionalize Methyl 4-(p-nitrophenoxy)butyrate to create derivatives for targeted applications?

Advanced Research Question

Derivatization strategies include:

- Reduction of Nitro Group : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling conjugation with biomolecules .

- Ester Hydrolysis : Basic hydrolysis (NaOH/MeOH) yields 4-(p-nitrophenoxy)butyric acid for polymer synthesis .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids introduces aromatic substituents .

Characterize derivatives via NMR and XRD to confirm structural modifications .

What analytical challenges arise when quantifying trace impurities in Methyl 4-(p-nitrophenoxy)butyrate, and how are they addressed?

Advanced Research Question

Trace impurities (e.g., residual p-nitrophenol, diesters) interfere with enzymatic assays. Solutions include:

- HPLC-DAD : Use a C18 column with UV detection at 254 nm and 320 nm to distinguish impurities .

- GC-MS : Analyze volatile byproducts (e.g., methyl esters of shorter-chain acids) with DB-5MS columns .

- Calibration Standards : Prepare impurity standards for quantitative spiking experiments to validate detection limits (<0.1% w/w) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.